(R)-butane-1,2-diol (R)-butane-1,2-diol (R)-butane-1,2-diol is a butane-1,2-diol of R-configuration. It is an enantiomer of a (S)-butane-1,2-diol. It derives from a hydride of a butane.
Brand Name: Vulcanchem
CAS No.: 40348-66-1
VCID: VC21193468
InChI: InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
SMILES: CCC(CO)O
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol

(R)-butane-1,2-diol

CAS No.: 40348-66-1

Cat. No.: VC21193468

Molecular Formula: C4H10O2

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-butane-1,2-diol - 40348-66-1

Specification

Description (R)-butane-1,2-diol is a butane-1,2-diol of R-configuration. It is an enantiomer of a (S)-butane-1,2-diol. It derives from a hydride of a butane.
CAS No. 40348-66-1
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
IUPAC Name (2R)-butane-1,2-diol
Standard InChI InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
Standard InChI Key BMRWNKZVCUKKSR-SCSAIBSYSA-N
Isomeric SMILES CC[C@H](CO)O
SMILES CCC(CO)O
Canonical SMILES CCC(CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator